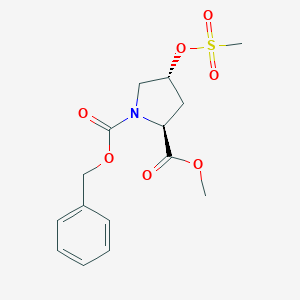
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves condensation reactions, electrophilic substitution, or cyclization processes. For instance, derivatives similar to the compound have been synthesized through aldol condensation of specific carbaldehydes with other reagents in the presence of catalysts to form chalcone derivatives, indicating a possible pathway for synthesizing this compound as well (Singh et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is typically characterized using spectroscopic methods and theoretical calculations. Studies on similar compounds have utilized FT-IR, NMR, and UV-visible spectroscopy, alongside DFT calculations, to elucidate their structure. For example, vibrational frequencies and molecular orbitals have been determined to understand the electronic distribution and reactive sites within the molecule, contributing to a deeper understanding of the molecular structure (Y. Mary et al., 2015).
Chemical Reactions and Properties
Pyrrole derivatives engage in various chemical reactions, including nucleophilic substitution and condensation, often influenced by the presence of substituents on the ring. The fluorophenyl group, for instance, might affect the electrophilic and nucleophilic sites, thereby influencing the compound's reactivity towards different reagents (Surmont et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-Fluoropyrroles : A methodology for the efficient preparation of various new 3-fluorinated pyrroles was developed, which could be related to the synthesis and applications of compounds like 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Surmont et al., 2009).
Chiral Bidentate Phosphine Ligands : The research discussed synthesizing precursors for 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives, which are of interest in the synthesis of chiral bidentate phosphine ligands (Smaliy et al., 2013).
Steric Hindrance in N-Aryl Pyrroles : The study synthesized novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes and investigated their diastereoisomeric association complexes, which could be relevant to understand the chemistry and applications of sterically hindered pyrroles (Vorkapić-Furač et al., 1989).
Computational Study on Pyrrole Derivatives : A pyrrole chalcone derivative was synthesized and characterized using spectroscopic analyses and quantum chemical calculations, contributing to the understanding of molecular interactions in such compounds, which may include 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Singh et al., 2014).
Corrosion Protection of Aluminium : The paper explored the inhibiting action of N-arylpyrroles, including carbaldehyde derivatives like 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, on aluminium in hydrochloric acid, suggesting its potential application in corrosion protection (Grubač et al., 2002).
Wirkmechanismus
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been reported to exhibit various biological activities by interacting with their targets .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
For instance, certain derivatives have shown improved kinetic solubilities and were found to be metabolically stable in vitro .
Result of Action
Similar compounds have been reported to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLPZCHNJIVKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359202 | |
| Record name | 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
119673-50-6 | |
| Record name | 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)